molecular formula C12H11N5 B14226842 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

Cat. No.: B14226842
M. Wt: 225.25 g/mol
InChI Key: KQTWPOLQQHPJPQ-OQLLNIDSSA-N
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Description

4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is a complex organic compound that features a pyrazole ring, a hydrazine moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

    Hydrazine Addition: The pyrazole intermediate is then reacted with hydrazine to introduce the hydrazine moiety.

    Benzonitrile Introduction: The final step involves the coupling of the hydrazine-pyrazole intermediate with a benzonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids such as aluminum chloride.

Major Products

    Oxidation: Azo derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzaldehyde
  • 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzoic acid
  • 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzamide

Uniqueness

4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is unique due to its combination of a pyrazole ring, hydrazine moiety, and benzonitrile group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile

InChI

InChI=1S/C12H11N5/c1-9(12-6-7-14-17-12)15-16-11-4-2-10(8-13)3-5-11/h2-7,16H,1H3,(H,14,17)/b15-9+

InChI Key

KQTWPOLQQHPJPQ-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C#N)/C2=CC=NN2

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C#N)C2=CC=NN2

Origin of Product

United States

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